

TM471-1: A Preclinical Overview of a Novel BTK Inhibitor

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Compound of Interest

Compound Name: TM471-1

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This technical guide provides a comprehensive summary of the preclinical research available on **TM471-1**, a novel Bruton's tyrosine kinase (BTK) inhibitor. The information is compiled from publicly accessible data, including company press releases, product specifications from chemical suppliers, and references to scientific literature.

Introduction

TM471-1 is an orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by EMICRO Biomedicine in collaboration with Henan Normal University.^[1] It is currently in early-stage clinical development for the treatment of both hematological malignancies and autoimmune disorders.^[1] Preclinical data suggests that **TM471-1** is a potent and selective inhibitor of BTK, with a promising safety profile.^[1]

Mechanism of Action

TM471-1 functions as an irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, differentiation, and survival of B-lymphocytes. By inhibiting BTK, **TM471-1** disrupts these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in B-cell malignancies.

In autoimmune diseases such as multiple sclerosis, the therapeutic effect of BTK inhibition is believed to involve the modulation of both B-cells and myeloid cells, potentially reducing the inflammatory processes that drive disease progression. Animal studies have indicated that **TM471-1** possesses a high BTK brain occupancy rate, suggesting its potential utility in treating central nervous system (CNS) disorders.[\[1\]](#)

Quantitative Preclinical Data

The following tables summarize the key quantitative data available for **TM471-1** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)
BTK (Wild-Type)	1.3
BTK (C481S Mutant)	>40,000
TEC	7.9
TXK	12.4

Data sourced from MedchemExpress product information, referencing Zhang D, et al. J Med Chem. 2025.[\[1\]](#)

Table 2: Cellular Activity

Effect	Observation
Cell Growth	Inhibition in vitro and in vivo
Cell Cycle	Arrest at G0/G1 phase
Apoptosis	Induction of apoptosis

Data sourced from MedchemExpress product information.[\[1\]](#)

Experimental Protocols

While detailed, specific experimental protocols for the preclinical evaluation of **TM471-1** are not publicly available, this section outlines representative methodologies commonly employed in the preclinical assessment of BTK inhibitors.

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **TM471-1** against BTK and other related kinases to assess potency and selectivity.
- Methodology:
 - Recombinant human BTK (wild-type and C481S mutant), TEC, and TXK enzymes are used.
 - The kinase activity is typically measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
 - A substrate peptide and ATP are incubated with the kinase in the presence of varying concentrations of **TM471-1**.
 - The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate is quantified.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

- Objective: To evaluate the effect of **TM471-1** on the growth of cancer cell lines.
- Methodology:
 - B-cell lymphoma cell lines (e.g., TMD8, Ramos) are seeded in 96-well plates.
 - The cells are treated with a range of concentrations of **TM471-1** for a specified period (e.g., 72 hours).

- Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
- The concentration of **TM471-1** that inhibits cell growth by 50% (GI50) is determined.

Cell Cycle Analysis

- Objective: To determine the effect of **TM471-1** on cell cycle progression.
- Methodology:
 - Cells are treated with **TM471-1** for a defined time (e.g., 24 or 48 hours).
 - Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI).
 - The DNA content of the cells is analyzed by flow cytometry.
 - The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

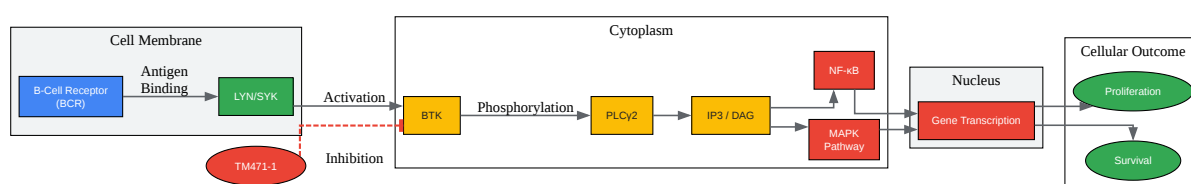
Apoptosis Assay

- Objective: To assess the ability of **TM471-1** to induce programmed cell death.
- Methodology:
 - Cells are treated with **TM471-1** for a specified duration.
 - Apoptosis can be measured by several methods, including:
 - Annexin V/PI Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI stains necrotic cells. The stained cells are analyzed by flow cytometry.
 - Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using a luminogenic or fluorogenic substrate.

In Vivo Efficacy Studies (Xenograft Models)

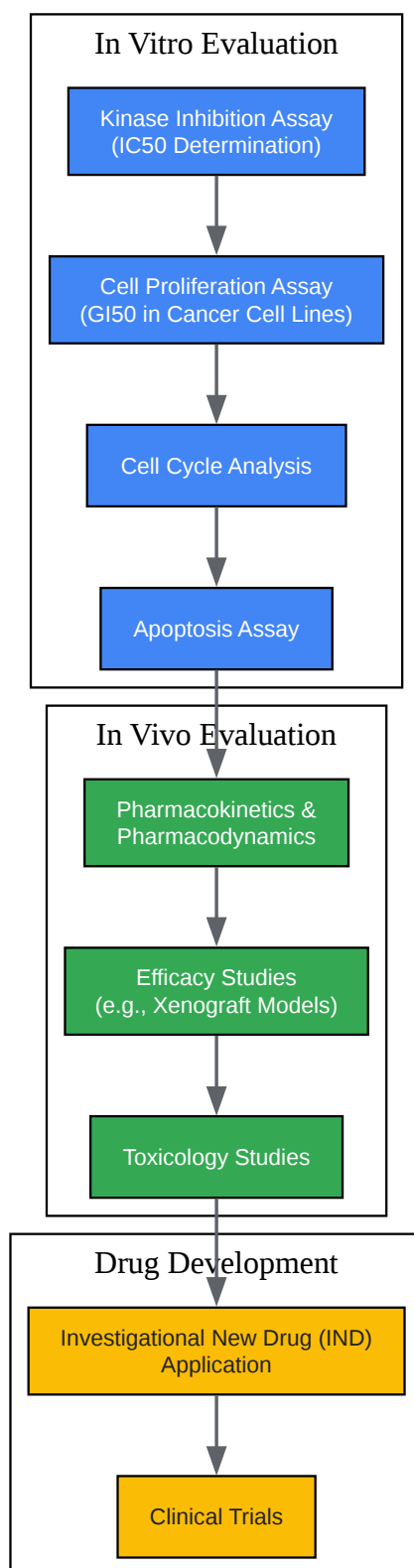
- Objective: To evaluate the anti-tumor efficacy of **TM471-1** in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., NOD/SCID or NSG mice) are subcutaneously or intravenously injected with a human B-cell lymphoma cell line to establish tumors.
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - **TM471-1** is administered orally at various doses and schedules.
 - Tumor volume is measured regularly using calipers.
 - At the end of the study, tumors may be excised for further analysis (e.g., western blotting for BTK pathway markers).

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified BTK Signaling Pathway and the inhibitory action of **TM471-1**.



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Caption: A representative workflow for the preclinical development of a BTK inhibitor like **TM471-1**.

Clinical Development

TM471-1 has received approval from the National Medical Products Administration (NMPA) in China to initiate Phase I clinical trials for the treatment of lymphoma and multiple sclerosis.[1] These trials will primarily assess the safety, tolerability, and pharmacokinetics of **TM471-1** in human subjects.

Conclusion

The available preclinical data for **TM471-1** indicate that it is a potent and selective covalent inhibitor of BTK. Its ability to induce cell cycle arrest and apoptosis in cancer cell lines, coupled with its high brain penetrance observed in animal models, suggests its potential as a therapeutic agent for both B-cell malignancies and autoimmune diseases affecting the central nervous system. Further data from ongoing clinical trials will be crucial to fully elucidate its clinical utility.

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References

- 1. medchemexpress.com [medchemexpress.com]
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